Dihydro Fenofibrate

Übersicht

Beschreibung

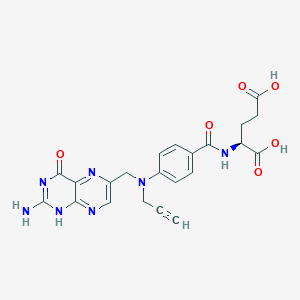

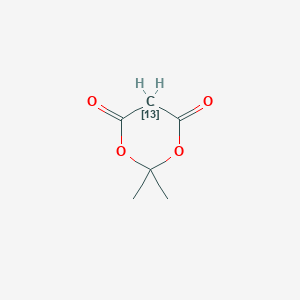

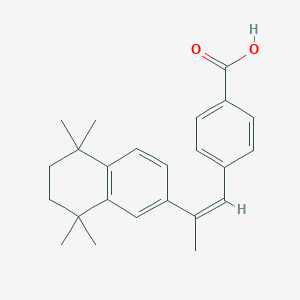

Dihydro Fenofibrate is a reduced analog of Fenofibrate, and a metabolite of Fenofibrate . It has a molecular weight of 362.85 and a molecular formula of C20H23ClO4 .

Molecular Structure Analysis

The molecular structure of Dihydro Fenofibrate is closely related to that of Fenofibrate. Techniques such as Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) have been used for the analysis of Fenofibrate cocrystals .

Chemical Reactions Analysis

Fenofibrate, from which Dihydro Fenofibrate is derived, belongs to the class of drugs known as fibrates. These drugs are commonly used for controlling increased lipid levels in hyperlipidemia . Fenofibrate has been found to reduce SARS-CoV-2 infection in cell culture models .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Prevention : Fenofibrate has been shown to delay oral tumor development by reprogramming metabolic processes, offering potential therapeutic benefits for oral cancer patients (Jan et al., 2016).

Metabolic Syndrome and Cardiovascular Diseases : It reduces adiposity, improves insulin sensitivity, and inhibits atherosclerosis (Srivastava et al., 2006). Fenofibrate is also noted for its role in treating hypertriglyceridemia, mixed dyslipidemia, and hypercholesterolemia, which are lipid abnormalities commonly observed in patients at high risk of cardiovascular disease (Rosenson, 2008).

Diabetic Complications : It prevents apoptotic cell death in diabetic retinopathy through a PPARalpha-independent, AMPK-dependent pathway (Kim et al., 2007), and has shown large reductions in diabetic retinopathy progression (Noonan et al., 2013).

Obesity and Weight Management : Fenofibrate prevents weight gain induced by a high-fat diet, increases energy expenditure, and improves glucose homeostasis (Frias et al., 2018).

Prostate Cancer : It may have beneficial effects in preventing prostate cancer growth by inhibiting androgen activation and expression (Zhao et al., 2013).

Anti-inflammatory Effects : It reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with metabolic syndrome (Belfort et al., 2010).

Improving Lipid Profile : Fenofibrate is effective in improving lipid profile, particularly triglyceride and high-density lipoprotein-cholesterol levels, in patients with dyslipidaemia (McKeage & Keating, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632968 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Fenofibrate | |

CAS RN |

61001-99-8 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)